![molecular formula C14H12ClN3O B1455749 1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine CAS No. 1274906-97-6](/img/structure/B1455749.png)
1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine
Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including cyclization, reduction, and reactions with different amines . The specific chemical reactions that “1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine” can undergo are not specified in the literature I have access to.
Scientific Research Applications
Antimicrobial and Anticancer Agents
A study on novel pyrazole derivatives highlighted their potential as antimicrobial and anticancer agents. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activities. Notably, some compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most of the synthesized compounds showed good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016).
Antitubercular Agents
Research into chalcones and acetyl pyrazoline derivatives comprising a furan nucleus revealed their potential as antitubercular agents. A series of compounds were synthesized and screened for their antibacterial, antifungal, and antitubercular activities, providing a basis for further exploration of their therapeutic applications (Bhoot, D., Khunt, R., & Parekh, H., 2011).
Antioxidant Agents
A catalytic synthesis study involving novel chalcone derivatives identified these compounds as highly potent antioxidant agents. This research underscores the antioxidant potential of pyrazole derivatives, further emphasizing their significance in addressing oxidative stress-related disorders (Prabakaran, G., Manivarman, S., & Bharanidharan, M., 2021).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various pyrazole derivatives, including those with anticancer and antiangiogenic effects, demonstrate the breadth of research into their potential therapeutic applications. One study synthesized novel thioxothiazolidin-4-one derivatives and investigated their ability to inhibit tumor growth and tumor-induced angiogenesis, indicating potential for anticancer therapy (Chandrappa, S., Chandru, H., & Sharada, A., et al., 2010).
Antimicrobial Activity
Further research on 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives showcases the antimicrobial potential of these compounds, with some exhibiting significant activity against both bacterial and fungal pathogens. This highlights the diverse biological activities of pyrazole derivatives and their potential in developing new antimicrobial agents (Bondock, S., Khalifa, W., & Fadda, A., 2011).
Future Directions
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-(furan-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-11-4-1-3-10(7-11)9-18-14(16)8-12(17-18)13-5-2-6-19-13/h1-8H,9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXDQTCDFNMVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC(=N2)C3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



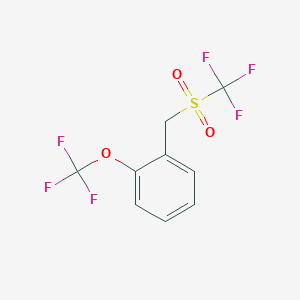

![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)
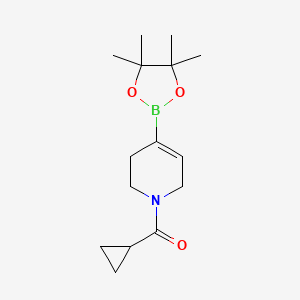
![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)
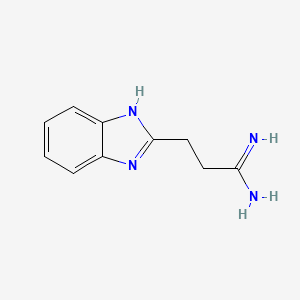
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)

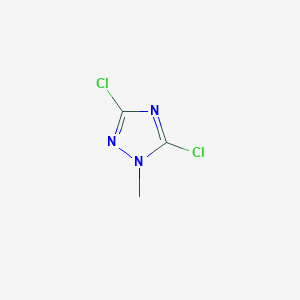
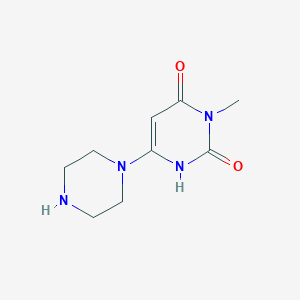
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)
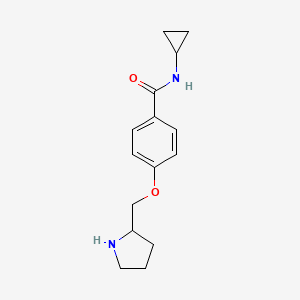
![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)